molecular formula C17H20N4O3 B14738349 1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione CAS No. 6279-24-9

1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione

Cat. No.: B14738349
CAS No.: 6279-24-9
M. Wt: 328.4 g/mol
InChI Key: AUBFXQRKTWFZBH-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione is a synthetic compound belonging to the purine family. It is structurally related to caffeine, with modifications that include a phenylpropoxy group at the 8-position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a model compound for studying purine chemistry and developing new synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure but lacking the phenylpropoxy group.

    Theophylline (1,3-Dimethylxanthine): Another purine derivative used as a bronchodilator.

    Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione is unique due to the presence of the phenylpropoxy group, which imparts distinct chemical and biological properties compared to other purine derivatives. This modification can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic profile .

Properties

CAS No.

6279-24-9

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

1,3,7-trimethyl-8-(3-phenylpropoxy)purine-2,6-dione

InChI

InChI=1S/C17H20N4O3/c1-19-13-14(20(2)17(23)21(3)15(13)22)18-16(19)24-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

InChI Key

AUBFXQRKTWFZBH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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